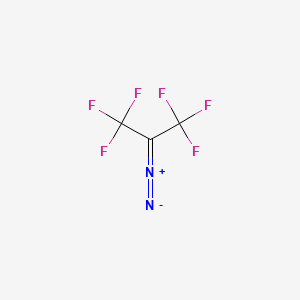![molecular formula C12H18ClNO2 B8510938 1-Chloro-3-[(2-hydroxyethyl)(phenylmethyl)amino]-2-propanol](/img/structure/B8510938.png)
1-Chloro-3-[(2-hydroxyethyl)(phenylmethyl)amino]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-[(2-hydroxyethyl)(phenylmethyl)amino]-2-propanol is a chemical compound with a complex structure that includes a benzyl group, a chlorine atom, and an azahexane backbone with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-[(2-hydroxyethyl)(phenylmethyl)amino]-2-propanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azahexane Backbone: This step involves the reaction of appropriate amines with alkyl halides to form the azahexane backbone.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Hydroxylation: The hydroxyl groups are introduced through oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-[(2-hydroxyethyl)(phenylmethyl)amino]-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiols, or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-Chloro-3-[(2-hydroxyethyl)(phenylmethyl)amino]-2-propanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-[(2-hydroxyethyl)(phenylmethyl)amino]-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3-[(2-hydroxyethyl)(phenylmethyl)amino]-2-propanol: shares structural similarities with other azahexane derivatives, such as 3-Benzyl-6-chloro-3-azahexane-1,5-diamine and 3-Benzyl-6-chloro-3-azahexane-1,5-dicarboxylic acid.
Comparison: Compared to these similar compounds, this compound is unique due to the presence of hydroxyl groups, which can significantly influence its chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C12H18ClNO2 |
|---|---|
Poids moléculaire |
243.73 g/mol |
Nom IUPAC |
1-[benzyl(2-hydroxyethyl)amino]-3-chloropropan-2-ol |
InChI |
InChI=1S/C12H18ClNO2/c13-8-12(16)10-14(6-7-15)9-11-4-2-1-3-5-11/h1-5,12,15-16H,6-10H2 |
Clé InChI |
MQHUHEMPIGZQAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CCO)CC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[1,3]Dioxolan-2-yl-pyrazin-2-ylamine](/img/structure/B8510894.png)


![Ethyl 4-({[4-(heptyloxy)phenyl]methyl}amino)benzoate](/img/structure/B8510928.png)



![1-[(S)-3-[(4-Chloro-3-sulfamoylbenzoyl)thio]-2-methylpropionyl]-L-proline](/img/structure/B8510958.png)
